molecular formula C8H17Br2NO B1379643 4-(4-Bromobutyl)morpholine hydrobromide CAS No. 1803587-12-3

4-(4-Bromobutyl)morpholine hydrobromide

Cat. No. B1379643
M. Wt: 303.03 g/mol
InChI Key: XKJZEEFMNOLWDM-UHFFFAOYSA-N
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Description

“4-(4-Bromobutyl)morpholine hydrobromide” is a chemical compound with the CAS Number: 1803587-12-3 . It is a powder in physical form and is considered a useful research chemical .


Molecular Structure Analysis

The molecular formula of “4-(4-Bromobutyl)morpholine hydrobromide” is C8H17Br2NO . The InChI code is 1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H . The molecular weight is 303.04 .


Physical And Chemical Properties Analysis

“4-(4-Bromobutyl)morpholine hydrobromide” is a powder . It has a molecular weight of 303.04 . The compound has a LogP value of 2.38970 , indicating its lipophilicity. It has a topological polar surface area of 12.5 Å , which can give an idea about its ability to pass through cell membranes.

Scientific Research Applications

Synthesis of Novel Compounds

One study involved the synthesis of new 3-Morpholyl-Substituted 4-Aryl-2-Arylimino-2,3-Dihydrothiazole Derivatives with potential anti-inflammatory and analgesic activity. These derivatives were obtained using the Hantzsch reaction, indicating the utility of morpholine derivatives in creating compounds with significant biological activities (Drapak et al., 2022).

Enzyme Inhibition Studies

Another research focused on the synthesis of 4-phenylbutenone derivative bromophenols, including natural products, which were found to be effective inhibitors of several enzymes such as carbonic anhydrase and acetylcholinesterase. This study illustrates the potential of morpholine derivatives in the development of enzyme inhibitors with therapeutic applications (Bayrak et al., 2017).

Drug Synthesis

Morpholine derivatives have also been utilized in the synthesis of pharmaceuticals. For instance, the synthesis of moclobemide, an antidepressant, involved the condensation of morpholine with specific brominated compounds, demonstrating the role of morpholine derivatives in synthesizing clinically relevant drugs (Gao Jian-rong, 2004).

Intermediate for Ionic Liquids

N-butyl-N-methyl morpholine bromide, an intermediate of ionic liquid, was synthesized using N-methyl morpholine, showcasing the application of morpholine derivatives in creating ionic liquids with potential industrial applications (Feng Rui-jiang, 2012).

Synthesis of Gemini Surfactants

A novel series of gemini surfactants with morpholinium headgroups were synthesized, indicating the versatility of morpholine derivatives in creating compounds with significant surface activity and potential applications in various industries (Dai et al., 2017).

Safety And Hazards

The compound has been classified as hazardous. It has the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(4-bromobutyl)morpholine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrNO.BrH/c9-3-1-2-4-10-5-7-11-8-6-10;/h1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJZEEFMNOLWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromobutyl)morpholine hydrobromide

CAS RN

1803587-12-3
Record name 4-(4-bromobutyl)morpholine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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